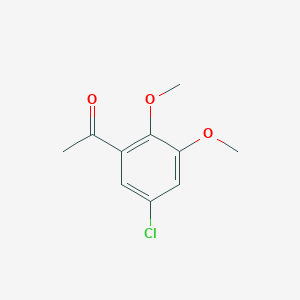
1-(5-Chloro-2,3-dimethoxyphenyl)ethanone
概要
説明
1-(5-Chloro-2,3-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11ClO3 It is characterized by the presence of a chloro group and two methoxy groups attached to a phenyl ring, along with an ethanone group
準備方法
The synthesis of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2,3-dimethoxybenzaldehyde with a suitable acetylating agent under acidic conditions. The reaction typically proceeds as follows:
Starting Material: 5-chloro-2,3-dimethoxybenzaldehyde.
Reagent: Acetyl chloride or acetic anhydride.
Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid.
Reaction Conditions: The reaction is carried out at a controlled temperature, usually around 0-5°C, to prevent side reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
化学反応の分析
1-(5-Chloro-2,3-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure the desired product formation .
科学的研究の応用
1-(5-Chloro-2,3-dimethoxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
作用機序
The mechanism of action of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes .
類似化合物との比較
1-(5-Chloro-2,3-dimethoxyphenyl)ethanone can be compared with other similar compounds, such as:
1-(5-Chloro-2,4-dimethoxyphenyl)ethanone: Similar structure but with a different position of the methoxy groups.
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone: Another isomer with different positioning of the chloro and methoxy groups.
1-(2,5-Dimethoxyphenyl)ethanone: Lacks the chloro group, which may result in different chemical and biological properties.
生物活性
1-(5-Chloro-2,3-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C₁₀H₁₁ClO₃. Its structure features a phenyl group with chloro and methoxy substitutions, which significantly influence its chemical reactivity and biological activity. This article explores the pharmacological effects, mechanisms of action, and potential therapeutic applications of this compound.
The compound is characterized by:
- Molecular Formula : C₁₀H₁₁ClO₃
- Functional Groups : Ketone (ethanone), chloro group, and methoxy groups.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Pharmacological Effects : The compound has shown potential in modulating neurotransmitter systems and may interact with specific receptors, particularly alpha-adrenergic receptors. This interaction could influence cardiovascular functions, including vasoconstriction and blood pressure regulation.
- Antioxidant Properties : There are indications that the compound may possess antioxidant properties, although further studies are necessary to confirm these effects and elucidate the underlying mechanisms.
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:
Comparative Analysis with Related Compounds
The following table summarizes structural similarities and unique aspects of compounds related to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-2-(5-chloro-2,3-dimethoxyphenyl)ethanol | Contains an amino alcohol functionality | Different reactivity due to amino group |
| 2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine | Lacks the ethanone functionality | Different biological activity profile |
| 1-(3,4-Dimethoxyphenyl)ethanone | Substituted at different positions on the phenyl ring | Distinct chemical properties |
This comparison highlights how variations in substitution can lead to different biological activities and reactivities.
Case Studies and Research Findings
Several studies have explored the biological activities of structurally similar compounds:
特性
IUPAC Name |
1-(5-chloro-2,3-dimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6(12)8-4-7(11)5-9(13-2)10(8)14-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLSOFLLVYVKAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Cl)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20555789 | |
| Record name | 1-(5-Chloro-2,3-dimethoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117052-19-4 | |
| Record name | 1-(5-Chloro-2,3-dimethoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













